molecular formula C10H10F3NO4S B8358242 3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid

3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid

Cat. No. B8358242
M. Wt: 297.25 g/mol
InChI Key: RFAGXKPMNFZTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid is a useful research compound. Its molecular formula is C10H10F3NO4S and its molecular weight is 297.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-methylamino-2-methylsulfonyl-4-trifluoromethylbenzoic Acid

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

3-(methylamino)-2-methylsulfonyl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H10F3NO4S/c1-14-7-6(10(11,12)13)4-3-5(9(15)16)8(7)19(2,17)18/h3-4,14H,1-2H3,(H,15,16)

InChI Key

RFAGXKPMNFZTJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1S(=O)(=O)C)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.40 g (8.4 mmol) of 3-fluoro-2-methylsulfonyl-4-trifluoromethylbenzoic acid were treated with 12.1 ml (168 mmol; 40 percent strength) of aqueous methylamine solution and the mixture was stirred for 4 h at RT. For work-up, the contents were poured into 6 N HCl, the mixture was subsequently cooled in an ice-bath. The precipitate was filtered off with suction. This gave 2.50 g of product in 95% purity.
Name
3-fluoro-2-methylsulfonyl-4-trifluoromethylbenzoic acid
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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